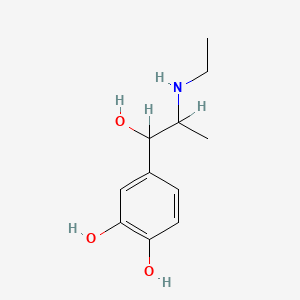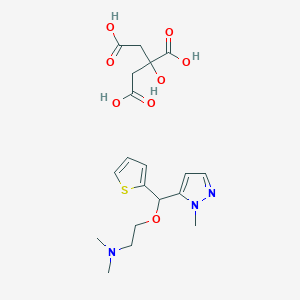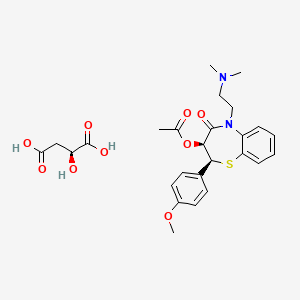
Dioxethedrin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dioxethedrin is a chemical compound with the molecular formula C11H17NO3. It is an ephedrine derivative and functions as a beta-adrenergic agonist. Historically, it has been used as a bronchodilator and sympathomimetic agent in antitussive syrups .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dioxethedrin involves the reaction of 1-(3,4-dihydroxyphenyl)-2-ethylamino-1-propanol with appropriate reagents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to maintain product quality and yield .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols .
Scientific Research Applications
Dioxethedrin has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound in reaction mechanism studies.
Biology: this compound is studied for its effects on biological systems, particularly its role as a beta-adrenergic agonist.
Medicine: Research focuses on its potential therapeutic applications, including its use as a bronchodilator.
Mechanism of Action
Dioxethedrin exerts its effects by acting as a beta-adrenergic agonist. It binds to beta-adrenergic receptors, leading to the activation of adenylate cyclase and an increase in cyclic adenosine monophosphate (cAMP) levels. This results in the relaxation of bronchial smooth muscles and other physiological effects associated with beta-adrenergic stimulation .
Comparison with Similar Compounds
Ephedrine: Another beta-adrenergic agonist with similar bronchodilator properties.
Pseudoephedrine: Used as a decongestant with a similar mechanism of action.
Phenylephrine: A selective alpha-adrenergic agonist with different receptor specificity.
Uniqueness: Dioxethedrin is unique due to its specific molecular structure, which imparts distinct pharmacological properties. Unlike ephedrine and pseudoephedrine, this compound has a higher affinity for beta-adrenergic receptors, making it more effective as a bronchodilator .
Properties
CAS No. |
497-75-6 |
|---|---|
Molecular Formula |
C11H17NO3 |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
4-[2-(ethylamino)-1-hydroxypropyl]benzene-1,2-diol |
InChI |
InChI=1S/C11H17NO3/c1-3-12-7(2)11(15)8-4-5-9(13)10(14)6-8/h4-7,11-15H,3H2,1-2H3 |
InChI Key |
OHDICGSRVLBVLC-UHFFFAOYSA-N |
SMILES |
CCNC(C)C(C1=CC(=C(C=C1)O)O)O |
Canonical SMILES |
CCNC(C)C(C1=CC(=C(C=C1)O)O)O |
Appearance |
Solid powder |
Key on ui other cas no. |
497-75-6 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Dioxethedrin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















